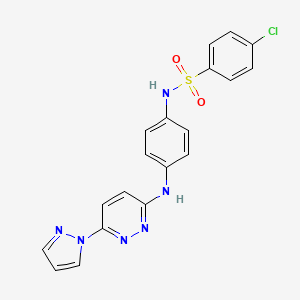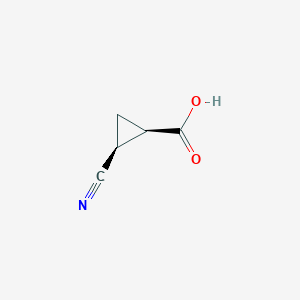
cis-2-Cyanocyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Immunomodulatory Effects and Potential Mechanisms
- cis-2-Cyanocyclopropanecarboxylic acid has been recognized for its immunomodulatory properties. Studies utilizing in vitro models and animal subjects have shown that this compound, often in the form of its isomers like cis-9,trans-11 and trans-10,cis-12, can influence both innate and adaptive immune responses. Dietary supplementation of this compound has been associated with changes in immune cell behavior, cytokine production, and lymphocyte proliferation (O'shea, Bassaganya-Riera, & Mohede, 2004).
Effects on Body Fat and Weight Reduction
- Research has also indicated a consistent impact of cis-2-Cyanocyclopropanecarboxylic acid on body fat and weight reduction in human subjects. This effect is particularly attributed to certain isomers of the compound. However, there's a lack of consistent evidence supporting other health benefits, and certain isomers, particularly trans-10, cis-12, have been linked to potentially pro-diabetic effects in at-risk individuals (McCaffrey, Keaveney, Wallace, Binns, & Livingstone, 2011).
Synergy with Natural Products in Cancer Treatment
- In the context of cancer treatment, cis-2-Cyanocyclopropanecarboxylic acid, particularly in the form of cisplatin and related platinum-based drugs, has been a cornerstone. However, its therapeutic efficacy is often hampered by drug resistance and toxicity. Combining cisplatin with natural products has been explored as a strategy to enhance its efficacy and mitigate side effects. These combinations have shown promise in preclinical studies by modulating key cellular pathways and improving chemosensitivity (Dasari, Njiki, Mbemi, Yedjou, & Tchounwou, 2022).
Potential in Rheumatoid Arthritis Treatment
- The active components of licorice, which are structurally similar to cis-2-Cyanocyclopropanecarboxylic acid, have shown potential in the treatment of rheumatoid arthritis. These components can suppress COX-2 and its downstream product TxA2, pathways critically involved in the pathogenesis of rheumatoid arthritis. This suggests that similar compounds, including cis-2-Cyanocyclopropanecarboxylic acid, could have therapeutic applications in this area as well (Huang et al., 2015).
Protective Role against Drug-Induced Toxicities
- Sulfur-containing amino acids, which share some structural similarities with cis-2-Cyanocyclopropanecarboxylic acid, have demonstrated a protective role against various toxicities induced by cisplatin, a chemotherapeutic drug. This suggests the potential of structurally similar compounds, including cis-2-Cyanocyclopropanecarboxylic acid, in mitigating drug-induced toxicities, particularly those linked to oxidative damage (Rosic et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2S)-2-cyanocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBCXRMDAOFOT-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Cyanocyclopropanecarboxylic acid | |
CAS RN |
74650-11-6 |
Source


|
| Record name | rac-(1R,2S)-2-cyanocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

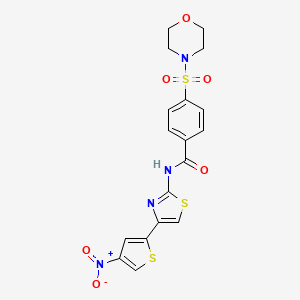
![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
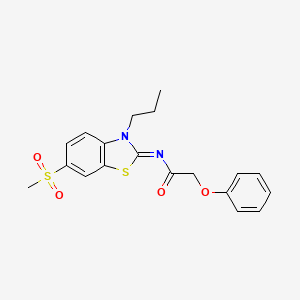
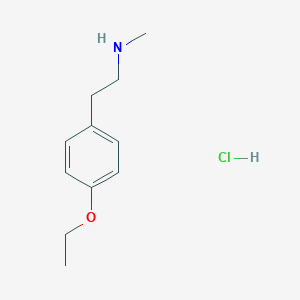
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)
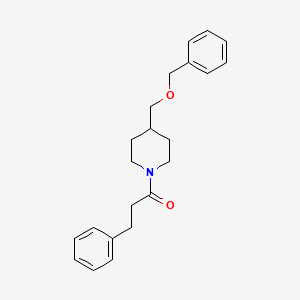
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
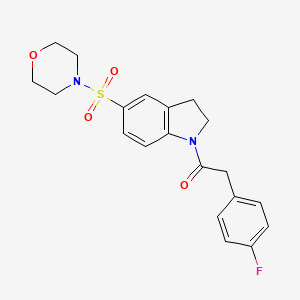
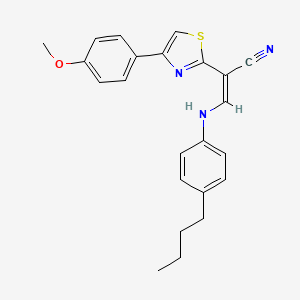
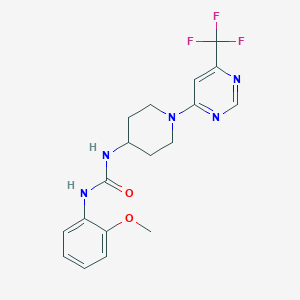
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)
